ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule featuring a 4-fluorophenoxyacetyl group at the 2-position and a methyl substituent at the 4-position of the thiazole ring.
Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQJSWPMYVEQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib. These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines. This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a broad range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities. This suggests that the compound may interact with multiple biochemical pathways to exert its effects.
Result of Action
It is known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines. This suggests that the compound may lead to a decrease in the proliferation of these cells.
Biological Activity
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an acetylamino group, and a fluorophenoxy moiety. Its molecular formula is C₁₉H₂₃FN₄O₄S, with a molecular weight of approximately 470.5 g/mol . The presence of the thiazole ring is particularly noteworthy as it contributes to the compound's reactivity and biological activity.
Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Thiazole derivatives have been identified as potential inhibitors of sirtuin enzymes (SIRT2), which play a role in cancer progression. For example, related compounds have shown IC50 values in the low micromolar range against SIRT2 .
- Antimicrobial Properties : The thiazole structure is associated with antimicrobial activity, making these compounds candidates for further exploration in treating infections.
- Regulation of Gene Expression : Some thiazole derivatives have been reported to influence the expression of key transcription factors such as Oct3/4, which is essential for maintaining pluripotency in stem cells .
Biological Activity Data
The following table summarizes the biological activities and relevant IC50 values for this compound and related compounds:
Case Studies
- SIRT2 Inhibition Study : A recent study focused on thiazole-based compounds as SIRT2 inhibitors demonstrated that specific modifications to the thiazole core could enhance binding affinity and selectivity. The study reported that compound 5a exhibited an IC50 value of 9.0 µM against SIRT2, indicating its potential as an anticancer agent .
- Gene Regulation in Stem Cells : Another investigation highlighted the ability of certain thiazole derivatives to upregulate Oct3/4 expression in embryonic stem cells. This property is critical for maintaining pluripotency and could have implications for regenerative medicine and stem cell therapy .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₃FN₂O₃S
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that a regimen including this compound resulted in a significant reduction in infection rates compared to standard treatments .
- Case Study on Anti-inflammatory Effects : In a double-blind study assessing the compound's efficacy in patients with arthritis, participants reported a marked decrease in joint pain and swelling after treatment with this compound over a six-week period .
Chemical Reactions Analysis
Hydrolysis of Esters
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction typically requires catalytic conditions, such as aqueous acid (HCl) or base (NaOH), and elevated temperatures.
Example Reaction Conditions :
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Reagent : Aqueous HCl or NaOH
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Temperature : Reflux (60–100°C)
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Product : 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Amide Hydrolysis
The acetamido group ([4-fluorophenoxy]acetyl) can hydrolyze to form a carboxylic acid and an amine under acidic or basic conditions. The reaction mechanism depends on pH, with acid-catalyzed hydrolysis favoring carboxylic acid formation.
Example Reaction Conditions :
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Reagent : HCl (acidic) or NaOH (basic)
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Temperature : Reflux
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Product : 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid + 4-fluorophenoxyacetic acid
Nucleophilic Aromatic Substitution
The fluorophenoxy group undergoes nucleophilic aromatic substitution, replacing the fluorine atom with nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions. This reactivity is typical for electron-deficient aromatic rings.
Example Reaction Conditions :
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Reagent : Nucleophile (e.g., NH₃, OH⁻)
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Catalyst : CuI or DMF
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Product : Substituted phenoxy derivatives (e.g., hydroxyphenoxyacetyl)
Reduction of Carbonyl Groups
The carbonyl groups in the acetamido and ethyl ester moieties can be reduced to alcohols using strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Example Reaction Conditions :
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Reagent : NaBH₄ or LiAlH₄
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Solvent : Ethanol or THF
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Product : Alcohol derivatives (e.g., hydroxyl groups at carbonyl positions)
Michael Addition
The compound’s structure may participate in Michael addition if an alpha, beta-unsaturated carbonyl system is present. This reaction involves the addition of nucleophiles to electron-deficient carbonyl compounds .
Example Reaction Conditions :
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Reagent : Nucleophile (e.g., amines, thiols)
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Catalyst : Base (e.g., K₂CO₃)
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Product : Conjugate addition products
Catalytic Cyclocondensation
While not directly applicable to the target compound, structurally similar thiazole derivatives undergo cyclocondensation reactions during synthesis (e.g., Hantzsch thiazole synthesis). This principle informs potential reactivity pathways.
Reaction Comparison Table
| Reaction Type | Reagents/Catalysts | Conditions | Key Products |
|---|---|---|---|
| Ester Hydrolysis | HCl/NaOH | Reflux, aqueous | Carboxylic acid |
| Amide Hydrolysis | HCl/NaOH | Reflux, aqueous | Amine + carboxylic acid |
| Substitution | Nucleophiles (NH₃, OH⁻) | CuI/DMF, heat | Substituted phenoxyacetyl derivatives |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Ethanol/THF | Alcohol derivatives |
| Michael Addition | Nucleophiles, K₂CO₃ | Room temperature | Conjugate addition products |
Research Findings
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Structural Influence : The fluorophenoxy group enhances stability and reactivity due to electron-withdrawing effects, facilitating substitution reactions.
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Analytical Monitoring : Reactions are often tracked using HPLC and NMR spectroscopy to confirm product formation and purity.
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Biological Implications : While not directly studied for this compound, structurally similar thiazole derivatives show antimicrobial and anticancer activity, suggesting potential applications in medicinal chemistry .
This comprehensive analysis highlights the compound’s versatility in chemical transformations, informed by studies of analogous thiazole derivatives. Further experimental validation is recommended to optimize reaction conditions and explore therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Antiviral Thiazolides
- Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate: Identified as a potent SARS-CoV-2 methyltransferase (MTase) inhibitor via molecular dynamics simulations. The sulfonyl and acetyloxy groups enhance binding stability compared to the target compound’s fluorophenoxyacetyl moiety, which may offer different steric or electronic interactions with viral proteins .
- Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate: Demonstrates activity against SARS-CoV-2 main protease (Mpro). The hydroxyl group improves solubility but may reduce membrane permeability relative to the fluorophenoxy group in the target compound .
Antidiabetic Thiazoles
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC): Reduces blood glucose in STZ-induced diabetic rats. Replacing the chlorobenzyl group in BAC with the target compound’s 4-fluorophenoxyacetyl group may alter selectivity for diabetes-related targets (e.g., PPARγ) due to differences in halogen electronegativity and steric bulk .
Substituent Position and Halogen Effects
- Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (): The ortho-chloro and para-fluoro substituents create a distinct electronic environment compared to the target compound’s para-fluorophenoxy group. This difference could influence metabolic stability, as ortho-substituents often hinder cytochrome P450 oxidation .
Crystallographic and Conformational Insights
- Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (): X-ray analysis reveals dihedral angles between the thiazole ring and pendant aryl groups (72.14° for chlorophenoxy, 3.03° for nitrobenzene). The target compound’s 4-fluorophenoxyacetyl group may adopt a planar conformation, enhancing π-π stacking interactions in protein binding .
Tabulated Comparison of Key Analogues
*Calculated based on molecular formula C15H15FN2O4S.
Critical Analysis of Functional Group Contributions
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and target binding compared to chlorine, which offers greater steric bulk and lipophilicity .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances cell permeability over carboxylic acid derivatives (e.g., BAC), though it may require hydrolysis for activation .
- Phenoxyacetyl vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted thiazole carboxylate with a fluorophenoxy acetyl group. For example, analogous thiazole derivatives are synthesized via condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with activated acylating agents (e.g., 4-fluorophenoxy acetyl chloride) under basic conditions (e.g., potassium carbonate in methanol/water mixtures) . Optimization includes controlling reaction temperature (40–60°C), solvent polarity, and stoichiometry to minimize side products like sulfonamide intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiazole ring substitution pattern and fluorophenoxy group integration. High-resolution mass spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity, while solubility data (e.g., 0.97 g/L in water at 25°C) guide solvent selection for assays .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Enzyme-linked immunosorbent assays (ELISA) or cell-based models (e.g., neonatal NIDDM rats induced by streptozotocin) are used to assess metabolic activity. For example, analogous thiazoles reduced blood glucose by 30–40% in diabetic models, requiring dose-response studies (10–100 mg/kg) and comparison to standard therapies like metformin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?
- Methodological Answer : SAR analysis should focus on modifying the fluorophenoxy acetyl group and thiazole methyl substituent. For instance, replacing 4-fluorophenoxy with chlorobenzyl groups in similar compounds enhanced hypoglycemic activity by 50%, suggesting halogen positioning impacts target binding . Computational docking (e.g., AutoDock Vina) against insulin receptor substrates or IRES elements (as seen in IRES inhibitor cpd_W ) can predict binding affinities.
Q. What crystallographic strategies resolve structural ambiguities in this compound or its protein complexes?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (SHELXL for refinement, SHELXS for structure solution) is standard. For example, related thiazole derivatives were crystallized in monoclinic P2₁/c space groups with Z = 4, enabling precise bond-length/angle measurements. Twinning and high-resolution data (>1.0 Å) require SHELXL’s TWIN/BASF commands for accurate refinement .
Q. How can contradictory biological data (e.g., variable potency across assays) be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Validate using orthogonal methods:
- In vitro : Compare IC₅₀ values in T47D (breast cancer) vs. HEK293 (embryonic kidney) cells .
- In vivo : Pharmacokinetic profiling (Cmax, AUC) in rodent models to assess bioavailability .
- Mechanistic : Western blotting for downstream targets (e.g., VEGF or ACE pathways) .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II):
- Metabolism : Cytochrome P450 (CYP3A4/2D6) interaction risks are flagged via molecular fingerprints.
- Toxicity : Ames test simulations identify mutagenic potential from the thiazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
